molecular formula C16H17N3O2 B14412473 N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide CAS No. 85208-66-8

N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide

Cat. No.: B14412473
CAS No.: 85208-66-8
M. Wt: 283.32 g/mol
InChI Key: FSDTWENVLMXWLW-UHFFFAOYSA-N
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Description

N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide is an organic compound with a complex structure that includes both amide and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide typically involves the reaction of 4-(dimethylamino)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then reacts with the amine to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

85208-66-8

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]carbamoyl]benzamide

InChI

InChI=1S/C16H17N3O2/c1-19(2)14-10-8-13(9-11-14)17-16(21)18-15(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,17,18,20,21)

InChI Key

FSDTWENVLMXWLW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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